molecular formula C17H18Cl2N2O B1671697 Etifoxine hydrochloride CAS No. 56776-32-0

Etifoxine hydrochloride

Cat. No.: B1671697
CAS No.: 56776-32-0
M. Wt: 337.2 g/mol
InChI Key: SCBJXEBIMVRTJE-UHFFFAOYSA-N
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Description

Etifoxine hydrochloride (C₁₇H₁₈Cl₂N₂O), a non-benzodiazepine anxiolytic of the benzoxazine class, is clinically approved in France for managing adjustment disorders with anxiety (Stresam®) . Unlike benzodiazepines, it modulates γ-aminobutyric acid type A (GABAA) receptors and activates the translocator protein (TSPO, 18 kDa), promoting neurosteroid synthesis (e.g., allopregnanolone) to enhance GABAergic neurotransmission . Its dual mechanism avoids typical benzodiazepine side effects, such as sedation, cognitive impairment, and dependence . Pharmacokinetic studies indicate rapid oral absorption, slow plasma clearance (triphasic elimination), and predominant urinary excretion .

Etifoxine also exhibits neuroprotective and regenerative properties, improving mitochondrial oxidative phosphorylation in traumatic brain injury (TBI) models and reducing neuropathic pain .

Properties

IUPAC Name

6-chloro-N-ethyl-4-methyl-4-phenyl-1H-3,1-benzoxazin-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O.ClH/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12;/h4-11H,3H2,1-2H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBJXEBIMVRTJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50972228
Record name 6-Chloro-N-ethyl-4-methyl-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-imine--hydrogen chloride (1/1)
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Molecular Weight

337.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56776-32-0
Record name Etifoxine hydrochloride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etifoxine hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-N-ethyl-4-methyl-4-phenyl-1,4-dihydro-2H-3,1-benzoxazin-2-imine--hydrogen chloride (1/1)
Source EPA DSSTox
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Record name 6-chloro-N-ethyl-4-methyl-4-phenyl-4H-3,1-benzoxazin-2-amine monohydrochloride
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Record name ETIFOXINE HYDROCHLORIDE
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Preparation Methods

Chemical Synthesis of Etifoxine Hydrochloride

The foundational synthesis of this compound is detailed in the French patent FR1571287, which outlines the reaction pathways for producing the benzoxazine derivative. While the full synthetic route is proprietary, key steps involve the condensation of substituted benzoxazine precursors with ethylamine derivatives under controlled acidic conditions. The hydrochloride salt is subsequently formed via neutralization with hydrochloric acid, yielding a crystalline product. Early batches of the compound exhibited challenges in thermal stability, necessitating later innovations in formulation to mitigate degradation.

Pharmaceutical Formulation Strategies

Direct Compression Method

The patent WO2014181280A1 provides the most detailed modern formulation protocol for this compound, emphasizing stability against thermal degradation. The direct compression process involves the following steps:

  • Sifting and Blending :
    Lactose monohydrate is sifted through a #40 mesh sieve to ensure uniform particle size. This compound (50 mg per dose) is co-sifted with lactose monohydrate and blended for 10 minutes to achieve homogeneity.

  • Addition of Stabilizers :
    Fumaric acid (1–5% w/w) is incorporated as a stabilizer to inhibit the formation of olefin impurities, which arise from thermal decomposition. Adipic acid or maleic acid may serve as alternatives, though fumaric acid demonstrates superior efficacy.

  • Lubrication and Encapsulation :
    The blend is lubricated with stearic acid (1% w/w) and filled into hard gelatin capsules. Excipients such as microcrystalline cellulose or colloidal silicon dioxide may be added to improve flow properties.

Table 1: Example Formulation from WO2014181280A1
Component Quantity (mg/capsule)
This compound 50.0
Lactose monohydrate 10.0
Fumaric acid 2.5
Stearic acid 1.0

Wet Granulation Alternatives

While direct compression is preferred for its simplicity, wet granulation may be employed for high-dose formulations. A binder solution (e.g., povidone in ethanol) is sprayed onto the etifoxine-lactose mixture, followed by drying and milling. This method enhances compactibility but risks hydrolytic degradation if residual moisture exceeds 2%.

Stabilization Against Degradation

Forced Degradation Studies

Thermal stress testing at 40°C/75% relative humidity revealed that this compound undergoes degradation via two primary pathways:

  • Olefin Impurity Formation : Dehydrohalogenation at elevated temperatures produces a chloroolefin derivative (C₁₇H₁₅ClN₂O).
  • Hydrolytic Degradation : Exposure to acidic conditions cleaves the oxazine ring, though this is less prevalent than thermal degradation.
Table 2: Stability Profile of Etifoxine Formulations
Condition Olefin Impurity (Initial) Olefin Impurity (3 Months)
25°C/60% RH <0.1% 0.12%
40°C/75% RH <0.1% 0.35%
With Fumaric Acid <0.1% 0.15%

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

Stability testing employs a reversed-phase HPLC method with UV detection at 254 nm. The mobile phase consists of acetonitrile and phosphate buffer (pH 3.0) in a gradient elution mode. This method resolves this compound from its degradation products, including the olefin impurity (retention time: 12.3 min) and hydrolyzed byproducts.

Dissolution Testing

USP Apparatus II (paddle method) at 50 rpm in 900 mL of 0.1 N HCl ensures ≥85% dissolution within 30 minutes. Formulations with lactose monohydrate exhibit faster release rates compared to those with dicalcium phosphate.

Comparative Efficacy of Stabilizers

Fumaric acid reduces olefin impurity formation by 57% under accelerated conditions compared to unstabilized formulations. Its mechanism involves proton donation to neutralize reactive intermediates generated during thermal stress. Adipic acid and maleic acid show 42% and 38% reductions, respectively, making fumaric acid the stabilizer of choice.

Chemical Reactions Analysis

Types of Reactions

Etifoxine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites that retain the anxiolytic properties of the parent compound .

Scientific Research Applications

Anxiolytic Properties

Etifoxine hydrochloride has been extensively studied for its anxiolytic effects. Clinical trials have shown that it is effective in treating anxiety disorders, often demonstrating superior efficacy compared to traditional benzodiazepines while exhibiting a lower risk of dependence and withdrawal symptoms.

  • Clinical Comparisons : In randomized controlled trials, etifoxine has been found non-inferior to clonazepam and other anxiolytics like buspirone and lorazepam, with fewer side effects and lower rebound anxiety after discontinuation .
  • Mechanism of Action : The compound acts as a positive modulator of GABA_A receptors and binds to the translocator protein (TSPO), enhancing neurosteroid synthesis, which is crucial for its anxiolytic effects .

Neuroprotective Effects

Research indicates that etifoxine possesses neuroprotective properties that may benefit conditions involving neuronal injury or degeneration.

  • Nerve Regeneration : Studies have demonstrated etifoxine's ability to promote peripheral nerve regeneration. It accelerates functional recovery following nerve injury by enhancing glial-derived neurotrophic factor signaling pathways .
  • Traumatic Brain Injury : Animal models have shown that etifoxine treatment improves cognitive functions and sensorimotor recovery post-traumatic brain injury, suggesting its potential as a therapeutic agent in neurotrauma .

Effects on Gut Microbiome

Recent investigations into etifoxine's impact on the gut microbiome have revealed notable findings:

  • Microbial Composition Changes : A study involving healthy volunteers indicated that a five-day treatment with etifoxine resulted in reduced abundance of several beneficial bacterial species in the gut microbiome. This alteration may be linked to its neurosteroid-enhancing effects .
  • Implications for Mental Health : The relationship between gut microbiota and mental health is gaining attention; thus, understanding how etifoxine affects microbial diversity could provide insights into its broader implications for treating affective disorders .

Summary of Research Findings

The following table summarizes key research findings regarding the applications of this compound:

Application Area Key Findings References
Anxiolytic TreatmentNon-inferior to benzodiazepines; lower dependence risk; effective in anxiety disorders.
NeuroprotectionPromotes nerve regeneration; enhances functional recovery post-injury; improves cognitive function in models.
Gut Microbiome EffectsAlters microbial composition; reduces beneficial bacteria; potential implications for mental health treatment.

Case Studies

  • Clinical Trial on Anxiety Disorders : A randomized controlled trial demonstrated that patients treated with etifoxine reported significant reductions in anxiety symptoms compared to those receiving placebo or conventional anxiolytics, highlighting its efficacy and safety profile.
  • Neuroprotection in Traumatic Brain Injury : In an animal study, administration of etifoxine led to improved recovery metrics in rats subjected to traumatic brain injury, suggesting its role in enhancing neuroplasticity and functional outcomes.
  • Impact on Gut Microbiome : A crossover study examined the short-term effects of etifoxine on healthy individuals, revealing significant shifts in gut microbial populations after treatment, which could inform future research on the gut-brain axis.

Mechanism of Action

Comparison with Similar Compounds

Mechanism of Action

  • Etifoxine : Dual action via β2/β3-subunit-containing GABAA receptors and TSPO-mediated neurosteroid synthesis .
  • Benzodiazepines : Bind to α1-subunit-containing GABAA receptors, enhancing GABA affinity without neurosteroid modulation .

Neuroprotective Effects

Selective Serotonin Reuptake Inhibitors (SSRIs)

Mechanism of Action

  • Etifoxine : Primarily GABAergic/TSPO-mediated; rapid anxiolytic onset .
  • SSRIs : Serotonin reuptake inhibition; delayed efficacy (2–6 weeks) .

Therapeutic Profile

Parameter Etifoxine Hydrochloride SSRIs (e.g., Sertraline)
Onset of Action Rapid (hours to days) Delayed (weeks)
Sexual Dysfunction Not reported Common
Anxiety Subtypes Adjustment disorders Generalized anxiety, PTSD

Research Findings : Etifoxine’s efficacy in anxiety disorders is comparable to SSRIs but with faster symptom relief and fewer sexual side effects .

Other TSPO Ligands (e.g., PK11195)

Mechanistic Differences

  • Etifoxine: Non-competitive TSPO binding, enhancing neurosteroid synthesis and GABAergic activity .
  • PK11195 : Competitive TSPO antagonist; used experimentally to block etifoxine’s effects .

Functional Outcomes

  • Etifoxine improves peripheral nerve regeneration and reduces neuropathic pain, whereas PK11195 lacks therapeutic anxiolytic effects .

Key Research Findings

Neuroprotection : In TBI models, etifoxine restored mitochondrial oxidative phosphorylation and improved Morris water maze performance by 40% .

Neuropathic Pain: Etifoxine (50 mg/kg) reduced mechanical allodynia in diabetic neuropathy mice, correlating with elevated spinal allopregnanolone .

Microbiome Interactions: Subtle reductions in Roseburia spp.

Biological Activity

Etifoxine hydrochloride is a non-benzodiazepine anxiolytic drug that has garnered attention for its unique mechanisms of action and biological activities. This article explores the compound's effects on neurosteroid synthesis, its interaction with GABAergic systems, and its implications in various therapeutic contexts, supported by relevant studies and findings.

Neurosteroid Synthesis

Etifoxine has been shown to stimulate the biosynthesis of neurosteroids, which are critical for modulating anxiety and stress responses. Research indicates that etifoxine enhances the activity of steroidogenic enzymes such as 3β-HSD, P450C17, and 5α-R, leading to increased production of neurosteroids like dehydroepiandrosterone (DHEA) and progesterone in brain tissues. A study utilizing frog hypothalamic explants demonstrated that etifoxine induced a dose-dependent increase in neurosteroid synthesis, with significant effects observed after just 15 minutes of exposure .

Neurosteroids Effect of Etifoxine
17-HydroxypregnenoloneIncreased production
Dehydroepiandrosterone (DHEA)Increased production
ProgesteroneIncreased production
Dihydroprogesterone (DHP)Decreased production

The rapid stimulation of neurosteroid production suggests that etifoxine operates through a membrane receptor-independent mechanism .

GABAergic Modulation

Etifoxine acts as a positive allosteric modulator of GABAA_A receptors, particularly those containing β2 or β3 subunits. Unlike traditional benzodiazepines, etifoxine does not significantly impair psychomotor functions or induce dependence. Its binding to GABAA_A receptors enhances chloride ion currents, which contributes to its anxiolytic effects without the typical side effects associated with benzodiazepines .

Clinical Efficacy

Etifoxine has demonstrated efficacy in treating anxiety disorders. Clinical trials have shown it to be superior to buspirone and comparable to lorazepam regarding anxiolytic effects. Notably, patients exhibited less rebound anxiety upon discontinuation compared to those treated with traditional benzodiazepines .

Case Studies

  • Anxiety Disorders : In a randomized controlled trial involving patients with adjustment disorders, etifoxine showed a significant reduction in anxiety symptoms compared to placebo and was well-tolerated with minimal adverse effects .
  • Neuropathic Pain : A study indicated that etifoxine alleviated vincristine-induced neuropathic pain by enhancing neurosteroid synthesis in the spinal cord, demonstrating its potential as an analgesic agent .
  • Cognitive Function : In models of traumatic brain injury, etifoxine improved cognitive functions and facilitated recovery in rats, suggesting neuroprotective properties beyond its anxiolytic effects .

Impact on Gut Microbiome

Recent investigations into the short-term effects of etifoxine on the human gut microbiome revealed changes in bacterial composition without significant alterations in diversity. Notably, treatment led to reductions in beneficial bacterial species such as Faecalibacterium duncaniae and Lactobacillus rogosae, which may correlate with increased neurosteroid levels .

Q & A

What is the primary mechanism of action of etifoxine hydrochloride as a non-benzodiazepine anxiolytic, and how does it differ from benzodiazepines in modulating GABA_A receptor activity?

Answer:
this compound acts as a positive allosteric modulator (PAM) of GABA_A receptors, preferentially targeting α1β2γ2 and α1β3γ2 subunit-containing receptors. Unlike benzodiazepines (BZDs), which bind to the α-γ subunit interface, etifoxine enhances GABAergic transmission through β2/β3 subunit interactions . This subunit selectivity reduces side effects like sedation and muscle relaxation associated with BZDs. Methodologically, recombinant receptor studies using transfected HEK-293 cells or electrophysiological recordings in hippocampal slices can elucidate subunit-specific effects .

How can researchers experimentally distinguish between the GABAergic and TSPO-mediated pathways in etifoxine's anxiolytic effects?

Answer:
To dissect these pathways:

  • GABAergic pathway : Use GABAA receptor antagonists (e.g., bicuculline) or β-subunit-selective inhibitors in rodent anxiety models (e.g., elevated plus maze).
  • TSPO-mediated pathway : Employ TSPO antagonists (e.g., PK11195) or knockout models. Measure neurosteroid levels (e.g., allopregnanolone) via LC-MS in brain tissue or serum after etifoxine administration .
  • Dual-pathway validation : Compare anxiolytic effects in adrenalectomized/castrated rats (reduced neurosteroid synthesis) versus wild-type models .

What experimental models are recommended to evaluate the anxiolytic efficacy of this compound in preclinical studies?

Answer:

  • In vivo :
    • Stress-induced models : Chronic restraint stress in rodents with behavioral tests (open field, light-dark box).
    • Pharmacological challenges : CO2 inhalation or predator exposure tests.
  • In vitro :
    • Patch-clamp recordings in GABA_A receptor-expressing cells to assess potentiation .
    • Neurosteroid biosynthesis assays in glioma C6 cells (e.g., pregnenolone production) .

What methodological considerations are critical when analyzing etifoxine's long residence time at TSPO binding sites and its impact on neurosteroidogenesis?

Answer:

  • Kinetic binding assays : Use radiolabeled ligands (e.g., [³H]PK11195 or [³H]Ro5-4864) to measure association (konk_{on}) and dissociation (koffk_{off}) rates. Etifoxine's residence time (RT) at TSPO is ~50 minutes, threefold longer than Ro5-4864 .
  • Neurosteroid quantification : Dose-dependent pregnenolone production in C6 cells (e.g., 235% increase at 100 μM) .
Parameter Etifoxine Ro5-4864
KiK_i (TSPO)14.1 μM0.2 nM
Residence Time (RT)50 min16 min
Neurosteroid Efficacy235%120%

How should researchers design dose-response studies for this compound in rodent models to balance efficacy and pharmacokinetic properties?

Answer:

  • Dose range : 50–100 mg/kg intraperitoneal (i.p.) for acute effects; 25–50 mg/kg oral for chronic studies .
  • PK/PD considerations : Monitor plasma half-life (~2–3 hours) and brain penetration via microdialysis. Adjust dosing intervals based on metabolite analysis (e.g., LC-MS for etifoxine and derivatives) .

What strategies can be employed to resolve contradictions in reported effects of etifoxine on locomotor activity across different animal studies?

Answer:

  • Standardization : Control for strain (e.g., Sprague-Dawley vs. Wistar rats), testing environment (light/dark cycles), and stress levels.
  • Meta-analysis : Pool data from studies using similar protocols (e.g., activity cage tests) to identify confounding variables .
  • Mechanistic follow-up : Compare etifoxine’s effects on GABAergic vs. TSPO pathways in locomotor assays using selective inhibitors .

What are the recommended storage and handling protocols for this compound in laboratory settings to ensure compound stability?

Answer:

  • Storage :
    • Powder : -25°C to -15°C (stable for 3 years).
    • Solution : -85°C to -65°C in anhydrous DMSO (stable for 2 years).
  • Handling : Use inert atmosphere (argon) to prevent oxidation. Confirm purity via HPLC before critical experiments .

How does etifoxine's subunit selectivity for GABA_A receptors influence its pharmacological profile compared to pan-GABAergic modulators?

Answer:
Etifoxine’s β2/β3 subunit preference reduces affinity for α1-containing receptors linked to sedation. Methodologically:

  • Subunit-specific assays : Transfect HEK-293 cells with α1β2γ2 vs. α5β3γ2 receptors and measure chloride influx (Fluo-4 AM fluorescence) .
  • Behavioral profiling : Compare etifoxine and diazepam in rotorod tests (motor coordination) and fear conditioning .

What clinical trial designs have effectively demonstrated etifoxine's non-inferiority to benzodiazepines in anxiety disorders without sedation?

Answer:

  • Randomized controlled trials (RCTs) : Double-blind, parallel-group designs comparing etifoxine (150–200 mg/day) to lorazepam (2–4 mg/day) over 4 weeks.
  • Endpoints : Hamilton Anxiety Scale (HAM-A) scores, cognitive function tests (e.g., digit symbol substitution), and adverse event monitoring (e.g., sedation, muscle weakness) .

What in vitro and ex vivo approaches are optimal for assessing etifoxine's impact on neuromuscular junction function and muscle contractility?

Answer:

  • Ex vivo : Indirect electrical stimulation of rat striated muscle preparations. Compare twitch tension with/without etifoxine (10⁻⁸–10⁻⁴ M) and nifedipine (L-type Ca²⁺ channel blocker) .
  • In vivo : Bar-holding test and activity cage assays in rats to evaluate muscle tone and motor coordination .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Etifoxine hydrochloride
Reactant of Route 2
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